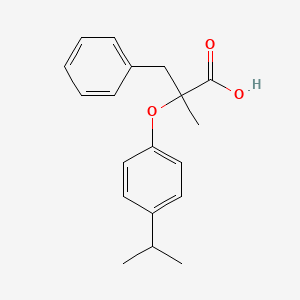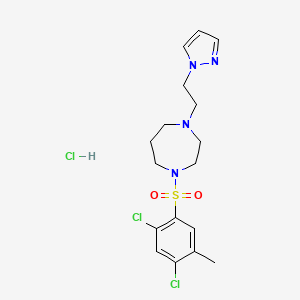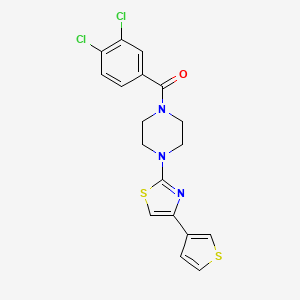
3,3,4-Triméthylpentane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4-Trimethylpentane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is used in various chemical processes and has applications in different scientific fields.
Applications De Recherche Scientifique
3,3,4-Trimethylpentane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
This compound is a branched hydrocarbon, and like other hydrocarbons, it may interact with various biological molecules depending on its specific structure and properties .
Mode of Action
As a branched hydrocarbon, it may interact with its targets through hydrophobic interactions, influencing their structure and function .
Biochemical Pathways
It’s known that it can react with chlorides under light exposure to form chlorinated derivatives . It can also react with nitric oxide and hydroxyl radicals to produce various compounds including acetaldehyde, acetone, and 3-methylbutanone .
Pharmacokinetics
It’s known that similar branched hydrocarbons tend to accumulate mainly in body fat .
Result of Action
Similar branched hydrocarbons can cause irritation and central nervous system depression .
Action Environment
The action, efficacy, and stability of 3,3,4-Trimethylpentane-1,4-diol can be influenced by various environmental factors. For instance, light exposure can trigger its reaction with chlorides . Moreover, its use in long-life materials with low release rate, such as flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment, can lead to its release into the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3,4-Trimethylpentane-1,4-diol can be synthesized through several methods. One common method involves the reaction of 1,5-pentanediol with trimethylacetylene under specific conditions . Another method includes the hydroxylation of alkenes followed by reduction .
Industrial Production Methods
In industrial settings, the production of 3,3,4-Trimethylpentane-1,4-diol often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4-Trimethylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane-1,3-diol: Another branched diol with similar properties but different structural arrangement.
2,2,4-Trimethylpentane: An isomer of octane used as a standard in octane rating.
3,3,4-Trimethylpentane: A related hydrocarbon with similar branching but lacking hydroxyl groups.
Uniqueness
3,3,4-Trimethylpentane-1,4-diol is unique due to its specific arrangement of hydroxyl groups and branching, which gives it distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propriétés
IUPAC Name |
3,3,4-trimethylpentane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2,5-6-9)8(3,4)10/h9-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKRMZQGLKDGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)





![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)
![4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362235.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2362236.png)
![[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2362237.png)


